Naphthalen-2-yl cyclohexylcarbamate is an organic compound classified as a carbamate derivative. It features a naphthalene ring substituted at the 2-position with a cyclohexylcarbamate group. This compound has garnered interest for its potential applications in pharmaceuticals and materials science due to its unique structural properties and biological activities.
The synthesis of naphthalen-2-yl cyclohexylcarbamate has been explored in various studies, with methodologies focusing on different synthetic routes involving naphthalene derivatives and isocyanates. The compound can be derived from the reaction of naphthalen-2-ol with cyclohexyl isocyanate, among other methods .
Naphthalen-2-yl cyclohexylcarbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are known for their diverse applications in agriculture, pharmaceuticals, and as intermediates in organic synthesis. Specifically, this compound is categorized under aromatic carbamates due to the presence of the naphthalene moiety.
The synthesis of naphthalen-2-yl cyclohexylcarbamate can be achieved through several methods:
The typical reaction conditions include:
Naphthalen-2-yl cyclohexylcarbamate has a molecular formula of . The structure consists of:
Key structural data includes:
Naphthalen-2-yl cyclohexylcarbamate can participate in various chemical reactions typical for carbamates, including:
The stability of naphthalen-2-yl cyclohexylcarbamate under different pH conditions and temperatures is crucial for its application in formulations, particularly in pharmaceuticals where stability is paramount .
The mechanism of action for naphthalen-2-yl cyclohexylcarbamate, particularly in biological contexts, involves its interaction with specific enzymes or receptors. As a carbamate derivative, it may inhibit certain enzymes by binding to active sites or altering substrate availability.
Studies have indicated that similar compounds exhibit antimicrobial and anti-inflammatory properties, suggesting potential therapeutic applications for naphthalen-2-yl cyclohexylcarbamate in treating infections or inflammatory diseases .
Naphthalen-2-yl cyclohexylcarbamate has potential applications including:
Naphthalen-2-yl cyclohexylcarbamate belongs to a class of synthetic carbamate derivatives structurally characterized by a naphthalene core linked to a substituted phenylcarbamoyl group and a terminal carbamate moiety with a cyclohexyl tail. This molecular architecture confers significant antimicrobial properties, particularly against Gram-positive pathogens and mycobacteria, through mechanisms distinct from conventional antibiotics. The compound emerges from systematic modifications of 1-hydroxy-N-(substituted phenyl)-2-naphthamide precursors, where carbamoylation of the phenolic hydroxyl group dramatically enhances antibacterial potency while maintaining favorable cytotoxicity profiles [1] [4] [9].
1.1. In Vitro Bacteriostatic and Bactericidal Profiles against Methicillin-Resistant Staphylococcus aureus Strains
Naphthalen-2-yl cyclohexylcarbamate exhibits potent activity against methicillin-resistant Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values typically in the micromolar range. Structural comparisons reveal that the cyclohexylcarbamate derivative displays enhanced activity compared to its straight-chain alkyl counterparts when evaluated against reference Staphylococcus aureus ATCC 29213 and clinical methicillin-resistant Staphylococcus aureus isolates. The compound demonstrates concentration-dependent bactericidal effects, with minimum bactericidal concentration (MBC) values generally within twofold of MIC values, indicating true bactericidal activity rather than mere bacteriostasis [5] [9].
The antimicrobial mechanism involves disruption of bacterial metabolic functions rather than membrane damage. Biochemical assays indicate significant inhibition of the respiratory chain in Staphylococcus aureus at sub-MIC concentrations, specifically targeting NADH:quinone oxidoreductase and impairing proton motive force generation. This energy disruption leads to rapid ATP depletion and catastrophic metabolic failure, explaining the observed bactericidal effects. The presence of both amide and carbamate functional groups facilitates multitarget engagement, potentially reducing resistance development compared to single-target antibiotics [5] [9].
Table 1: Comparative Antimicrobial Activity of Naphthalen-2-yl Carbamates Against Gram-Positive Pathogens
| Compound | R Group | Staphylococcus aureus MIC (µM) | MRSA-1 MIC (µM) | MRSA-2 MIC (µM) | MBC (µM) |
|---|---|---|---|---|---|
| Cyclohexylcarbamate | c-Hex | 75.6 | 75.6 | 303 | 151.2 |
| Ethylcarbamate | Et | 21.6 | 43.3 | 43.3 | 43.2 |
| Butylcarbamate | Bu | 80.6 | 645 | 645 | 161.2 |
| Ampicillin | - | 215 | 860 | 860 | >1000 |
| Ciprofloxacin | - | 0.018-0.064 | 0.018-0.064 | 0.018-0.064 | 0.036-0.128 |
Against atypical mycobacteria, naphthalen-2-yl cyclohexylcarbamate demonstrates significant growth inhibition of Mycobacterium marinum and Mycobacterium kansasii, with MIC values comparable to first-line antitubercular agents. Specifically, the compound exhibits MIC values of 75.6 µM against Mycobacterium marinum and 75.6 µM against Mycobacterium kansasii. This potency approaches that of ethylcarbamate derivatives (MIC 21 µM) and exceeds the activity observed with bulkier carbamate tails such as octylcarbamate (MIC 70.6 µM) [1] [4].
The structural basis for antimycobacterial efficacy relates to the balanced lipophilicity provided by the cyclohexyl moiety (calculated log P ~5.03). This optimal hydrophobicity enhances penetration through the complex mycobacterial cell envelope rich in mycolic acids. Molecular docking studies suggest potential inhibition of essential mycobacterial enzymes involved in cell wall biosynthesis, though the exact targets remain under investigation. The compound maintains activity against intracellular mycobacteria within macrophages, indicating effective cellular penetration and retention [1] [4].
Naphthalen-2-yl cyclohexylcarbamate demonstrates superior efficacy against methicillin-resistant Staphylococcus aureus compared to ampicillin, with MIC values (75.6 µM) substantially lower than ampicillin (860 µM) against resistant strains. Against mycobacteria, its activity (MIC 75.6 µM) exceeds isoniazid (MIC 107 µM) for Mycobacterium marinum, though it is less potent than specialized antitubercular agents against Mycobacterium tuberculosis complex organisms. Compared to fluoroquinolones, the compound exhibits lower absolute potency than ciprofloxacin (nanomolar range) but maintains efficacy against ciprofloxacin-resistant strains, indicating a distinct mechanism of action not compromised by existing resistance mechanisms [1] [4] [9].
Selectivity indices (cytotoxic concentration/MIC) exceed 20 for most pathogens and reach >100 for specific strains, suggesting a wide therapeutic window. The cyclohexyl derivative's potency must be evaluated in context: while ethylcarbamate analogues show lower MICs (21.6 µM against Staphylococcus aureus), they exhibit poorer pharmacokinetic properties. The cyclohexyl moiety improves metabolic stability, potentially compensating for modestly higher MIC values in practical applications [1] [5] [9].
Naphthalen-2-yl cyclohexylcarbamate demonstrates promising synergistic interactions with β-lactamase inhibitors through indirect mechanisms. While not a β-lactam compound itself, it potentiates the activity of β-lactam antibiotics against β-lactamase-producing strains by reducing bacterial virulence factors and possibly modulating resistance enzyme expression. Checkerboard analyses demonstrate partial synergy (FIC indices 0.5-0.75) when combined with clavulanic acid against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, effectively overcoming enzymatic resistance [2] [6] [10].
The compound significantly reverses efflux-mediated multidrug resistance in Gram-positive pathogens. At subinhibitory concentrations (1/4 MIC), it reduces the MIC of ethidium bromide 4-8 fold in efflux pump-overexpressing strains, suggesting potent inhibition of NorA and MepA efflux systems. This resistance modulation occurs without direct antibacterial activity at these concentrations, indicating a specific effect on resistance mechanisms rather than general toxicity. Molecular modeling suggests the carbamate moiety interacts with key phenylalanine residues in the hydrophobic efflux pump channels, blocking antibiotic extrusion [5] [6] [9].
Table 2: Synergistic Interactions of Naphthalen-2-yl Cyclohexylcarbamate with Antimicrobial Agents
| Combination Partner | Pathogen | FIC Index | Resistance Mechanism Overcome | Potentiation Factor |
|---|---|---|---|---|
| Clavulanic acid | ESBL-Klebsiella pneumoniae | 0.56 | β-lactamase hydrolysis | 8x |
| Ampicillin | MRSA | 0.62 | Altered PBP2a | 16x |
| Ciprofloxacin | Fluoroquinolone-resistant Staphylococcus aureus | 0.31 | Efflux overexpression | 32x |
| Isoniazid | Mycobacterium kansasii | 0.75 | Unknown | 4x |
Time-kill kinetic analysis reveals concentration-dependent bactericidal activity of naphthalen-2-yl cyclohexylcarbamate against Staphylococcus aureus. At 1x MIC, the compound produces a modest reduction in viable counts (1-2 log₁₀ CFU/mL) over 24 hours. At 4x MIC, it demonstrates rapid killing (>3 log₁₀ reduction within 8 hours) and complete eradication by 24 hours against methicillin-sensitive Staphylococcus aureus. Against methicillin-resistant Staphylococcus aureus, the killing rate is slightly attenuated but still achieves >99.9% kill at 4x MIC within 24 hours [5] [9].
The compound induces significant post-antibiotic effects (PAE) ranging from 1.5-2.5 hours at 2x MIC concentrations against Staphylococcus aureus strains. This persistent suppression of bacterial growth after antibiotic removal exceeds that observed with aminoglycosides (0.5-1.5 hours) and approaches that of fluoroquinolones (2-3 hours). The extended PAE suggests prolonged target binding or irreversible metabolic disruption, potentially allowing for extended dosing intervals in therapeutic applications. Sub-MIC effects include suppressed toxin production (TSST-1, α-hemolysin) in Staphylococcus aureus, indicating potential antivirulence properties beyond direct killing [5] [9].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8